5-(4-Chloro-2-fluorophenyl)isoxazol-3-amine

Lipophilicity Regioisomer comparison Physicochemical profiling

5-(4-Chloro-2-fluorophenyl)isoxazol-3-amine (CAS 1478776-77-0) is a 5-aryl-3-aminoisoxazole derivative with molecular formula C₉H₆ClFN₂O and molecular weight 212.61 g/mol. This heterocyclic building block features a 4‑chloro‑2‑fluorophenyl substituent at the isoxazole 5‑position and a primary amine at the 3‑position, affording a distinct hydrogen‑bond donor/acceptor profile (LogP 2.72; H‑bond acceptors 3; H‑bond donors 1; TPSA 52.1 Ų).

Molecular Formula C9H6ClFN2O
Molecular Weight 212.61 g/mol
Cat. No. B15309728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Chloro-2-fluorophenyl)isoxazol-3-amine
Molecular FormulaC9H6ClFN2O
Molecular Weight212.61 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)F)C2=CC(=NO2)N
InChIInChI=1S/C9H6ClFN2O/c10-5-1-2-6(7(11)3-5)8-4-9(12)13-14-8/h1-4H,(H2,12,13)
InChIKeyWFGIXJJFGVWPLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Chloro-2-fluorophenyl)isoxazol-3-amine – A Regiospecific 3-Aminoisoxazole Building Block for Kinase & Epigenetic Probe Design


5-(4-Chloro-2-fluorophenyl)isoxazol-3-amine (CAS 1478776-77-0) is a 5-aryl-3-aminoisoxazole derivative with molecular formula C₉H₆ClFN₂O and molecular weight 212.61 g/mol [1]. This heterocyclic building block features a 4‑chloro‑2‑fluorophenyl substituent at the isoxazole 5‑position and a primary amine at the 3‑position, affording a distinct hydrogen‑bond donor/acceptor profile (LogP 2.72; H‑bond acceptors 3; H‑bond donors 1; TPSA 52.1 Ų) [2]. The compound is supplied as a research‑grade solid (purity 97–98 %) and is classified as a GHS07 irritant .

Why 5‑(4‑Chloro‑2‑fluorophenyl)isoxazol‑3‑amine Cannot Be Replaced by Off‑the‑Shelf Isoxazole Isomers


Isomeric 3‑aminoisoxazoles sharing the same molecular formula are not functionally interchangeable because the position of the amine group (3‑ vs. 5‑amine) and the halogen substitution pattern on the phenyl ring alter critical physicochemical parameters. For example, shifting the amine from the 3‑ to the 5‑position of the isoxazole ring reduces the hydrogen‑bond acceptor count from 3 to 2 and lowers the calculated LogP by ~0.34 log units . These changes directly impact membrane permeability, target binding, and metabolic stability, rendering blind substitution detrimental in structure–activity relationship (SAR) campaigns and fragment‑based screening libraries. The evidence below quantifies these key differences to support informed procurement decisions.

Quantitative Evidence Guide – 5-(4-Chloro-2-fluorophenyl)isoxazol-3-amine vs. Closest Analogs


LogP Differentiation: Target vs. 3‑Amino‑Regioisomer

The target compound exhibits a calculated LogP of 2.72, which is 0.34 log units higher than that of 3-(5-chloro-2-fluorophenyl)isoxazol-5-amine (LogP 2.38) . This difference, equivalent to a ~2.2‑fold increase in partition coefficient, indicates that the 3‑amine regioisomer is significantly more lipophilic, which may enhance passive membrane permeability but could also increase plasma protein binding.

Lipophilicity Regioisomer comparison Physicochemical profiling

Hydrogen-Bond Acceptor Count: Target vs. 5‑Amino‑Regioisomer

The target 3‑aminoisoxazole possesses three hydrogen‑bond acceptor (HBA) atoms (isoxazole O, isoxazole N, amine N), whereas the 5‑amine regioisomer 3-(5-chloro-2-fluorophenyl)isoxazol-5-amine has only two HBA atoms . This additional HBA capacity has been correlated with improved aqueous solubility for 3‑aminoisoxazoles relative to their 5‑amino counterparts [1].

Hydrogen bonding Solubility Drug-likeness

Topological Polar Surface Area (TPSA): Target vs. Fragment Baselines

PubChem calculates the topological polar surface area (TPSA) of the target compound as 52.1 Ų [1]. This places it below the 60 Ų threshold commonly associated with good oral bioavailability (Veber’s rule) and below the 90 Ų limit for blood–brain barrier penetration, suggesting suitability for CNS‑oriented probe development [2]. Although direct isomeric TPSA comparator data are unavailable from a single source, the value is systematically higher than that of 3‑aminoisoxazole fragments lacking the chloro‑fluorophenyl motif (estimated <35 Ų) [3].

TPSA Fragment-based drug discovery CNS penetration

Purity Specification: Vendor Comparison for Reproducible SAR

The target compound is available at 97% purity from AKSci and 98% from Fluorochem, with full quality assurance documentation . In contrast, many positional isomers such as 4-chloro-3-(4-fluorophenyl)isoxazol-5-amine are frequently offered at a lower specification of ≥95% . Higher initial purity reduces purification burden during medicinal chemistry campaigns and improves the signal-to-noise ratio in biochemical assays.

Purity Lot-to-lot consistency Procurement quality

Targeted Application Scenarios for 5-(4-Chloro-2-fluorophenyl)isoxazol-3-amine


Kinase Inhibitor SAR Programs Requiring Defined H‑Bond Acceptor Profiles

The three hydrogen‑bond acceptors of this 3‑aminoisoxazole (vs. two in the 5‑amine isomer) make it a superior scaffold for targeting kinase hinge regions where acceptor‑rich pharmacophores are required . Procurement teams supporting ATP‑competitive inhibitor projects should prioritize this regioisomer to fully exploit hinge‑binding hydrogen‑bond networks.

Fragment‑Based Drug Discovery (FBDD) Libraries

With a TPSA of 52.1 Ų, logP of 2.72, and molecular weight of 212.61, the compound fits established fragment library criteria (MW < 250, LogP < 3.5) [1]. Its balanced physicochemical profile supports high‑concentration screening without aggregation artifacts, a key requirement for fragment‑based lead generation.

CNS‑Oriented Probe Development

The TPSA value below 90 Ų and the moderate lipophilicity (LogP 2.72) suggest potential blood–brain barrier penetration, making this compound a candidate for CNS chemical probe design [2]. The chlorine and fluorine substitution pattern may also enhance metabolic stability through blockade of oxidative metabolism sites.

Medicinal Chemistry Core‑Hopping from 5‑Amino to 3‑Amino Isoxazole Series

When a 5‑aminoisoxazole lead series exhibits solubility‑limited PK or off‑target effects, this 3‑amino analog offers a validated core‑hopping option with a distinct hydrogen‑bonding topology (+1 HBA) and a ~0.34 unit LogP shift, as documented in Section 3 . This enables systematic SAR exploration without de novo scaffold synthesis.

Quote Request

Request a Quote for 5-(4-Chloro-2-fluorophenyl)isoxazol-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.